molecular formula C38H47Br2N9O5 B1677202 Olcegepant CAS No. 204697-65-4

Olcegepant

Cat. No. B1677202
M. Wt: 869.6 g/mol
InChI Key: ITIXDWVDFFXNEG-JHOUSYSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olcegepant, also known as BIBN 4096, is a selective Calcitonin Gene-Related Peptide (CGRP) antagonist . It is a new class of drugs in development for the treatment of acute migraine attacks . It is currently undergoing phase II trials in Europe and the US .


Molecular Structure Analysis

The molecular formula of Olcegepant is C38H47Br2N9O5 . Its average molecular weight is 869.645 Da . The structure of Olcegepant includes various functional groups, such as amide, bromophenyl, and piperazine .


Physical And Chemical Properties Analysis

Olcegepant has a molecular weight of 869.65 Da and a molecular formula of C38H47Br2N9O5 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Olcegepant's Role in Neurogenic and Non-neurogenic Responses

Olcegepant, known as BIBN4096BS, has been studied for its effects on neurogenic and non-neurogenic responses, particularly in modulating systemic vascular tone. A study on pithed rats demonstrated Olcegepant's influence on CGRPergic vasodepressor responses and noradrenergic vasopressor responses. This indicates its potential application in understanding and possibly managing systemic (cardio)vascular effects (Avilés-Rosas et al., 2017).

Migraine Treatment and CGRP Antagonism

Extensive research has been done on Olcegepant as a potent and selective non-peptide antagonist of the CGRP1 receptor, which is a key modulator in neurogenic inflammatory pain, particularly in migraines. Studies have shown that Olcegepant effectively attenuates arterial dilation induced by CGRP or electrical stimulation, providing a basis for its application in acute migraine treatment (Recober & Russo, 2007).

Synthesis and Chemical Role in Migraine Medication

The synthesis of Olcegepant's key piperidinyl dihydroquinazolinone (PDQ) fragment has been an area of research, given PDQ's crucial role in the activity of CGRP antagonists. Improved synthesis methods have implications for more efficient production of migraine medications (Habay et al., 2018).

Comparison with Other CGRP Receptor Antagonists

Comparative studies involving other CGRP receptor antagonists have highlighted Olcegepant's effectiveness in pain relief and its relatively lower risk of adverse events, emphasizing its potential in acute migraine treatment (Xu & Sun, 2019).

Differential Effects on Neuropathic Pain

Research has also explored Olcegepant's differential effects on neuropathic pain caused by ligation of different nerves in rats. These findings suggest potential applications in understanding and treating different types of neuropathic pain, especially in the trigeminal region (Michot et al., 2015).

Binding Interactions with CGRP Receptor

Studies on the binding interactions between Olcegepant and the CGRP receptor provide insights into the molecular dynamics and pharmacological profile of CGRP receptor antagonists. Such research assists in the developmentof more effective migraine treatments and offers a deeper understanding of CGRP receptor dynamics (Leung, Liao, & Wu, 2021).

Olcegepant in Migraine Pathophysiology

Olcegepant's role in migraine pathophysiology has been emphasized, particularly in relation to CGRP's role in neurovascular events. Its effectiveness in treating migraine headache underlines the crucial role of CGRP in migraine pathology and opens avenues for further research and development of similar antagonists (Just, Arndt, Weiser, & Doods, 2006).

Olcegepant's Action in the Central Nervous System

Investigations into the site of CGRP receptor inhibition by Olcegepant suggest its potential action within the central nervous system. This finding is significant for future therapeutic interventions with CGRP receptor antagonists in migraine and possibly other neurological conditions (Sixt, Messlinger, & Fischer, 2009).

Safety And Hazards

Olcegepant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXDWVDFFXNEG-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47Br2N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174443
Record name Olcegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation.
Record name Olcegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olcegepant

CAS RN

204697-65-4
Record name Olcegepant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204697-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olcegepant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olcegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olcegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLCEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olcegepant
Reactant of Route 2
Reactant of Route 2
Olcegepant
Reactant of Route 3
Olcegepant
Reactant of Route 4
Reactant of Route 4
Olcegepant
Reactant of Route 5
Olcegepant
Reactant of Route 6
Olcegepant

Citations

For This Compound
1,480
Citations
CS Walker, AC Raddant, MJ Woolley, AF Russo… - …, 2018 - journals.sagepub.com
… Unexpectedly, olcegepant displayed significantly greater antagonism of αCGRP-stimulated … ability of olcegepant to block CREB activation at CGRP and AMY 1 receptors. Olcegepant …
Number of citations: 68 journals.sagepub.com
G Yao, T Yu, X Han, X Mao, B Li - Neural Regeneration Research, 2013 - ncbi.nlm.nih.gov
… effect and safety of olcegepant and telcagepant by analyzing the pain relief rate and the analgesic effects and incidence of adverse reactions of olcegepant and telcagepant for migraine …
Number of citations: 30 www.ncbi.nlm.nih.gov
ML Sixt, K Messlinger, MJM Fischer - Brain, 2009 - academic.oup.com
… the site of action of systemically administered olcegepant. Since a reduction in pERK in the trigeminal ganglion indicative for a peripheral action of olcegepant was not observed, the …
Number of citations: 119 academic.oup.com
A Recober, AF Russo - IDrugs, 2007 - researchgate.net
… GmbH, olcegepant is an intravenously formulated treatment for acute attacks of migraine. In preclinical studies, olcegepant … In a phase II clinical trial, olcegepant reduced the severity of …
Number of citations: 43 www.researchgate.net
VH Avilés‐Rosas, E Rivera‐Mancilla… - British Journal of …, 2017 - Wiley Online Library
… rats we investigated the effect of iv bolus injections of olcegepant on: (i) the vasodepressor … We hypothesized that olcegepant will block the CGRPergic vasodepressor responses and, …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
C Ernstsen, SL Christensen, J Olesen… - …, 2021 - journals.sagepub.com
… The standard experimental gepant is olcegepant, originally … We investigated if combining sumatriptan and olcegepant has … as both sumatriptan and olcegepant reduce allodynia in this …
Number of citations: 13 journals.sagepub.com
K Kapoor, P Saxena - Drugs of the Future, 2004 - access.portico.org
Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is …
Number of citations: 1 access.portico.org
JF Tvedskov, P Tfelt-Hansen, KA Petersen… - …, 2010 - journals.sagepub.com
There is a striking similarity between the migraine-provoking effect of the nitric oxide (NO) donor glyceryl trinitrate (GTN) and that of calcitonin gene-related peptide (CGRP). We tested …
Number of citations: 48 journals.sagepub.com
P Tfelt-Hansen - The Lancet, 2009 - thelancet.com
Tony Ho and colleagues (Dec 20, p 2115) 1 conclude that “telcagepant 300 mg is effective as an acute treatment for migraine with efficacy comparable to that of zolmitriptan 5 mg, but …
Number of citations: 2 www.thelancet.com
B Michot, S Bourgoin, F Viguier, M Hamon, V Kayser - PAIN®, 2012 - Elsevier
… Like triptans, olcegepant, which blocks receptors for calcitonin … , we compared the effects of olcegepant to those of naratriptan in rats … mechanisms underlying the effects of olcegepant. …
Number of citations: 62 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.